3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
Kinase inhibitors typically function by binding to the kinase’s active site, preventing it from phosphorylating its substrates and thus inhibiting the kinase’s activity . This can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
For example, PI3K inhibitors can affect the PI3K/AKT/mTOR pathway, which regulates cell cycle progression and survival .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
Kinase inhibitors like those in the pyrido[2,3-d]pyrimidine class can lead to changes in cell behavior, potentially inducing cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect a compound’s stability and interaction with its target .
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is its specificity for CK2, which allows for targeted modulation of specific signaling pathways. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of 3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, the identification of specific biomarkers that can predict the response to this compound treatment could help to improve its clinical efficacy.
Synthesis Methods
The synthesis of 3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves a multi-step process that includes the reaction of 2-ethoxyacetyl chloride with piperidine, followed by the reaction of the resulting compound with 2,4-dichloropyrido[2,3-d]pyrimidine in the presence of a base. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and promote the resolution of inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
3-[1-(2-ethoxyacetyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-2-24-10-13(21)19-8-5-11(6-9-19)20-15(22)12-4-3-7-17-14(12)18-16(20)23/h3-4,7,11H,2,5-6,8-10H2,1H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTBVBCUESZDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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